molecular formula C19H24BN3O3 B8085985 Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085985
M. Wt: 353.2 g/mol
InChI Key: XELZSGSHXOSTTF-UHFFFAOYSA-N
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Description

Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (hereafter referred to as Target Urea), is a boronate-containing urea derivative characterized by a 4-methyl-2-pyridinyl substituent on one nitrogen and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group on the other. This compound is structurally distinct due to the combination of a urea backbone, a pyridine ring (electron-withdrawing and coordinating properties), and a boronate ester (reactive toward peroxides and oxidants) .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BN3O3/c1-13-10-11-21-16(12-13)23-17(24)22-15-8-6-14(7-9-15)20-25-18(2,3)19(4,5)26-20/h6-12H,1-5H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELZSGSHXOSTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a urea moiety linked to a pyridine and a phenyl group with a boronate ester, which contributes to its reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C₃₅H₃₈B₄N₄O₂
  • Molecular Weight : 574.7 g/mol
  • Structural Features :
    • Urea linkage
    • Pyridine ring
    • Boronate ester functionality

Research indicates that compounds containing boronate esters can interact with diols and other nucleophiles, potentially influencing various biological pathways. The unique structure of Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- allows it to modulate enzyme activity through reversible covalent bonding. This property positions it as a candidate for further investigation in drug development and therapeutic applications .

Potential Applications

The compound's unique structural features suggest several potential applications:

  • Medicinal Chemistry : Due to its ability to interact with biological targets.
  • Organic Synthesis : As a versatile reagent in synthetic organic chemistry.
  • Drug Development : Targeting specific enzymes or pathways in disease processes.

Interaction Studies

Studies on the interaction of Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- with various biological targets are essential for elucidating its mechanism of action. These studies typically involve:

  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes.
  • Binding Affinity Tests : Assessing the strength of interaction with target proteins.
  • Cellular Assays : Investigating the compound's effects on cell viability and proliferation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of Urea, N-(4-methyl-2-pyridinyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- against structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureaContains a methoxy groupLacks pyridine functionality
1-MethylureaSimple urea structureNo boronate ester; less complex
4-Methoxyphenylboronic AcidBoronic acid without urea linkageUsed primarily in coupling reactions
N-Ethyl-N'-phenylureaSimilar urea structureLacks boronate functionality

This table illustrates how the combination of a pyridine ring and a boronate ester within the urea framework enhances the reactivity and potential applications of this compound in both synthetic and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Target Urea

The following table compares Target Urea with three structurally related urea derivatives:

Compound Name Substituent R₁ (Urea N) Substituent R₂ (Urea N') Molecular Formula Key Applications/Properties Reference
Target Urea 4-methyl-2-pyridinyl 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl C₂₃H₂₈BN₃O₃ Potential H₂O₂ reactivity; pyridine enhances electron deficiency for catalysis or sensing
1-(3-Fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)urea 3-fluorophenyl 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl C₁₉H₂₂BFN₂O₃ Fluorine increases lipophilicity; potential for bioactivity or fluorophore conjugation
1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)urea Isopropyl 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl C₁₆H₂₅BN₂O₃ Hydrophobic isopropyl group may improve membrane permeability in pro-drug designs
N-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide Morpholine-carboxamide 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl C₁₈H₂₆BN₂O₄ Morpholine enhances solubility; carboxamide enables hydrogen bonding in supramolecular systems

Key Observations:

  • Electron Effects: The pyridinyl group in Target Urea introduces electron-withdrawing effects, which may accelerate boronate ester reactivity with H₂O₂ compared to electron-donating groups (e.g., isopropyl or morpholine) .
  • Lipophilicity: Fluorinated analogues (e.g., 3-fluorophenyl urea) exhibit higher predicted logP values (density ~1.19 g/cm³) compared to pyridinyl derivatives, suggesting better membrane permeability .
  • Synthetic Flexibility: All compounds share a boronate ester, enabling Suzuki-Miyaura coupling for further derivatization. However, steric hindrance from bulky groups (e.g., morpholine) may reduce coupling efficiency .
Functional Analogues Beyond Urea Backbones

A. Prochelator BHAPI

  • Structure: N'-(1-(2-(4-boronobenzyloxy)phenyl)ethylidene)isonicotinohydrazide (hydrazide backbone).
  • Comparison: Unlike Target Urea , BHAPI’s hydrazide group converts to a metal-chelating agent upon H₂O₂ exposure. The urea backbone in Target Urea lacks intrinsic metal-binding capacity but may act as a prochelator if modified with coordinating groups .

B. Fluorescent Probe OTBPA

  • Structure: (E)-N-phenyl-4-((propylimino)methyl)-N-(4-boronophenyl)aniline (imine-boronate).
  • Comparison: OTBPA’s imine group accelerates H₂O₂-triggered deboronation (response time: seconds). Target Urea ’s pyridine may similarly enhance reactivity but lacks the imine’s rapid response mechanism .
Physicochemical Properties
Property Target Urea (Predicted) 3-Fluorophenyl Urea Isopropyl Urea
Molecular Weight (g/mol) 405.3 356.2 304.2
Density (g/cm³) ~1.2 1.19 ~1.1
pKa ~13.6 (boronate ester) 13.62 Not reported
Solubility Low (non-polar groups) Moderate (fluorine) Low (isopropyl)

Notes:

  • The boronate ester’s pKa (~13.6) suggests stability under physiological conditions but reactivity in oxidative environments (e.g., cancer cells with elevated H₂O₂) .
  • Pyridine’s basicity (pKa ~1.7 for protonated form) may influence solubility in acidic media.
H₂O₂-Responsive Systems
  • Target Urea vs. Fluorescent Probes: While probes like OTBPA (detection limit: 4.1 ppt H₂O₂) prioritize rapid deboronation, Target Urea ’s urea backbone could enable controlled release of therapeutics (e.g., in tumor microenvironments) due to slower hydrolysis kinetics .
  • Comparison with Prochelators: BHAPI’s hydrazide-to-chelator conversion protects cells from oxidative damage. Target Urea could be modified to release bioactive agents (e.g., antiproliferative urea derivatives) upon H₂O₂ exposure .

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